PHA-680626 -

PHA-680626

Catalog Number: EVT-287167
CAS Number:
Molecular Formula: C23H26N6O2S
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PHA-680626 is a potent and selective PLK inhibitor. PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. PHA-680626 inhibits Plk1 (IC50 = 0.53 μM), Plk2 (IC50 = 0.07 μM) and Plk3 (IC50 = 1.61 μM).
Classification

PHA-680626 is classified as a potent and selective inhibitor of Polo-like kinase 1 (PLK1) and has been identified as an amphosteric inhibitor that disrupts the AURKA/N-Myc interaction. This classification places it among a group of compounds that have potential therapeutic applications in cancer treatment by targeting specific protein-protein interactions and kinase activities .

Synthesis Analysis

The synthesis of PHA-680626 involves several key steps that focus on optimizing the structure derived from PHA-680632. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that can be modified to introduce the necessary functional groups.
  2. Key Reactions:
    • Formation of the Tetrahydropyrrolo Scaffold: This step may involve cyclization reactions that create the core structure essential for kinase binding.
    • Introduction of the Thiophene Moiety: The 5-amidothiophene substituent is crucial for stabilizing interactions within the ATP-binding pocket and is introduced through coupling reactions.
  3. Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity suitable for biological testing.

Technical parameters such as reaction temperatures, times, and solvent systems are optimized during synthesis to maximize yield and purity .

Molecular Structure Analysis

PHA-680626 features a complex molecular structure characterized by its unique scaffold and substituents:

  • Core Structure: The compound retains the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole backbone, which is essential for its binding affinity to kinases.
  • Substituents: The presence of a 5-amidothiophene group plays a critical role in stabilizing interactions with key residues in the AURKA activation loop.

Structural Data

The molecular formula for PHA-680626 is C14_{14}H12_{12}N4_{4}S, with a molecular weight of 284.34 g/mol. Structural analyses through X-ray crystallography have revealed insights into how PHA-680626 interacts with AURKA, particularly how it stabilizes the closed conformation of the activation loop through stacking interactions with His280 .

Chemical Reactions Analysis

PHA-680626 participates in several chemical reactions primarily related to its inhibitory action on kinases:

  1. Kinase Inhibition: The compound competes with ATP for binding at the active site of AURKA, leading to decreased phosphorylation activity.
  2. Disruption of Protein Interactions: PHA-680626 disrupts the interaction between AURKA and N-Myc by inducing conformational changes in AURKA that prevent N-Myc binding.

These reactions are typically studied using assays such as Surface Plasmon Resonance and Western blotting to quantify binding affinities and biological effects .

Mechanism of Action

The mechanism of action for PHA-680626 revolves around its ability to alter the conformation of AURKA:

  1. Binding Interaction: Upon binding to AURKA, PHA-680626 stabilizes the activation loop in a closed conformation that prevents N-Myc from associating with AURKA.
  2. Inhibition of N-Myc Stability: By disrupting this interaction, PHA-680626 promotes the degradation of N-Myc, which is crucial for cell proliferation in neuroblastoma cells.

This mechanism highlights PHA-680626's potential as an effective therapeutic agent against cancers driven by MYCN amplification .

Physical and Chemical Properties Analysis

PHA-680626 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are critical for its bioavailability; studies indicate moderate solubility in various organic solvents.
  • Stability: It shows stability under physiological conditions but may require specific storage conditions to maintain efficacy over time.

Relevant Data

The melting point and other thermodynamic properties have not been extensively reported but are essential for understanding its behavior in biological systems .

Applications

The primary applications of PHA-680626 are in cancer research and therapeutic development:

  1. Cancer Treatment: Its ability to inhibit AURKA/N-Myc interactions positions it as a promising candidate for treating neuroblastoma and potentially other cancers characterized by MYCN overexpression.
  2. Research Tool: PHA-680626 serves as a valuable tool for studying kinase signaling pathways and protein-protein interactions in cellular models.
Introduction to PHA-680626 in Targeted Cancer Therapy

Historical Development and Discovery of PHA-680626 as a Multikinase Inhibitor

PHA-680626 emerged in the mid-2000s from systematic medicinal chemistry efforts to develop novel kinase inhibitors targeting cancer-specific vulnerabilities. Researchers at Nerviano Medical Sciences optimized a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives through structure-activity relationship (SAR) studies, culminating in the identification of PHA-680626 as a lead compound with superior pharmacological properties [5] [8]. This optimization focused on enhancing kinase inhibitory potency, improving pharmacokinetic profiles, and maintaining selectivity against key oncogenic targets. The compound was specifically engineered to inhibit Aurora kinases while serendipitously discovered to possess significant activity against Bcr-Abl, including its imatinib-resistant mutants [1]. Preclinical characterization demonstrated PHA-680626's broad-spectrum activity against multiple kinase targets, with biochemical assays revealing potent inhibition of Aurora-A (IC₅₀ = 27 nM), Aurora-B (IC₅₀ = 135 nM), and Bcr-Abl (IC₅₀ = 25-53 nM depending on mutation status) [1] [6]. This unexpected polypharmacology profile positioned PHA-680626 uniquely among targeted therapies, particularly for hematological malignancies driven by Bcr-Abl and solid tumors dependent on Aurora kinase signaling.

The discovery of PHA-680626 represented a significant advancement in cancer drug development during an era when resistance to first-generation targeted therapies was becoming a major clinical challenge. Its identification was published in 2006 alongside structural data (PDB ID: 2J4Z) revealing the molecular basis for its binding mode [8]. Unlike many kinase inhibitors developed during this period, PHA-680626 exhibited nanomolar potency against both wild-type and mutant kinases, including the notoriously drug-resistant T315I Bcr-Abl mutation that confers resistance to imatinib, dasatinib, and nilotinib [1] [3]. This comprehensive kinase inhibition profile distinguished it from earlier, more selective inhibitors and stimulated significant research interest in multikinase targeting strategies for overcoming resistance mechanisms.

Rationale for Targeting Aurora Kinases and Bcr-Abl in Oncogenic Pathways

The therapeutic rationale for PHA-680626 stems from the pathogenic roles of Aurora kinases and Bcr-Abl in cancer progression and treatment resistance. Aurora kinases (A, B, and C) constitute a family of serine/threonine kinases that regulate multiple aspects of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis [5]. Aberrant expression of Aurora kinases occurs frequently in diverse malignancies, leading to chromosomal instability and oncogenic transformation. Aurora-A localizes to centrosomes and spindle poles and is overexpressed in various solid tumors and leukemias, while Aurora-B functions as part of the chromosomal passenger complex essential for proper chromosome alignment and cytokinesis [5]. Simultaneous inhibition of Aurora-A and Aurora-B disrupts mitotic progression at multiple points, creating a powerful antitumor effect.

The Bcr-Abl fusion protein results from the Philadelphia chromosome translocation (t(9;22)(q34;q11) and drives unregulated tyrosine kinase activity in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia [1] [3]. While Bcr-Abl inhibitors like imatinib revolutionized CML treatment, resistance frequently develops through point mutations in the kinase domain, with T315I ("gatekeeper" mutation) being particularly problematic due to its steric interference with drug binding [1] [3]. The discovery that PHA-680626 potently inhibits both Aurora kinases and Bcr-Abl created a novel therapeutic approach to overcome resistance. Mechanistically, simultaneous inhibition disrupts complementary pathways: Bcr-Abl inhibition targets proliferative signaling while Aurora kinase inhibition impairs mitosis, creating a synthetic lethality effect in cancer cells [1] [3] [6]. This dual targeting strategy proved especially effective against quiescent CML stem cells that often resist conventional Bcr-Abl inhibitors [1].

Table 1: Key Oncogenic Targets of PHA-680626 and Their Pathogenic Roles in Cancer

Target KinaseCellular FunctionOncogenic RoleCancer Relevance
Aurora-ACentrosome maturation, spindle assemblyInduces chromosomal instability, stabilizes oncoproteins (e.g., N-Myc)Overexpressed in solid tumors, neuroblastoma, leukemias
Aurora-BChromosome alignment, cytokinesisCauses polyploidy, genomic instabilityOverexpressed in diverse epithelial cancers and leukemias
Bcr-AblConstitutive tyrosine kinase signalingDrives uncontrolled proliferation, suppresses apoptosisChronic myeloid leukemia, Ph+ acute lymphoblastic leukemia

Properties

Product Name

PHA-680626

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide

Molecular Formula

C23H26N6O2S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)

InChI Key

BMCKWRUTJXVUFF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

Solubility

Soluble in DMSO, not in water

Synonyms

PHA680626; PHA 680626; PHA-680626.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.